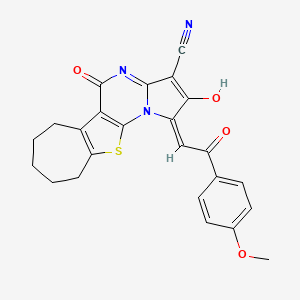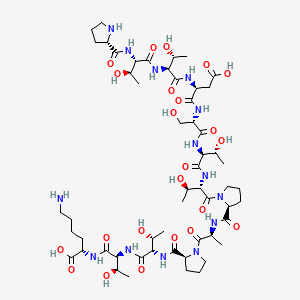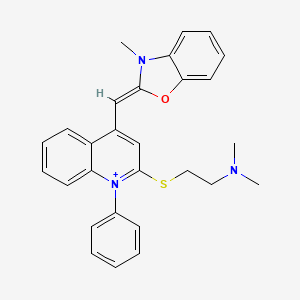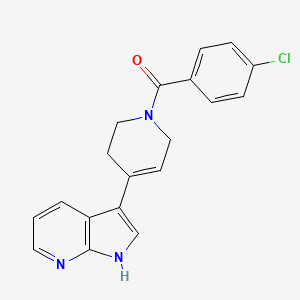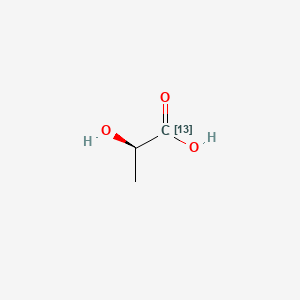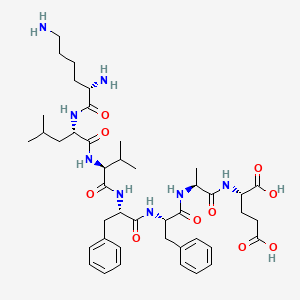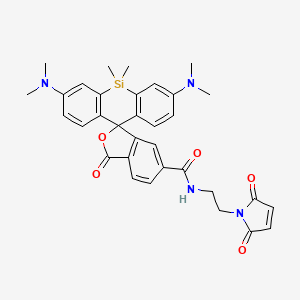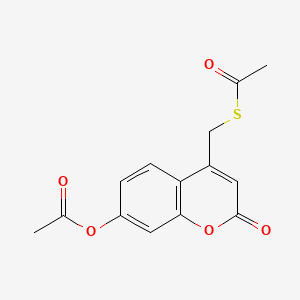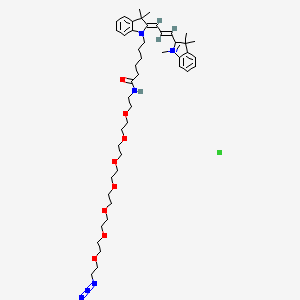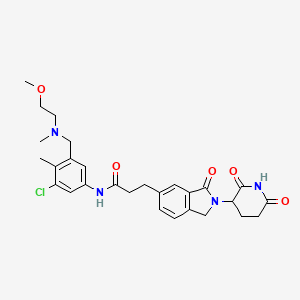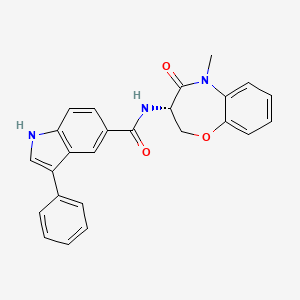
RIP1 kinase inhibitor 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RIP1 kinase inhibitor 9 is a compound that targets receptor-interacting protein kinase 1 (RIPK1), a critical mediator of programmed necrosis, inflammation, and cell death. RIPK1 is involved in various pathological conditions, including stroke, myocardial infarction, systemic inflammatory response syndrome, Alzheimer’s disease, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RIP1 kinase inhibitor 9 involves multiple steps, including the preparation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a benzoxazepinone core, followed by functional group modifications to introduce specific substituents . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
RIP1 kinase inhibitor 9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the benzoxazepinone core, each with unique functional groups that enhance the compound’s biological activity .
Scientific Research Applications
RIP1 kinase inhibitor 9 has a wide range of scientific research applications, including:
Mechanism of Action
RIP1 kinase inhibitor 9 exerts its effects by binding to the kinase domain of RIPK1, thereby inhibiting its activity. This prevents the phosphorylation of downstream targets involved in necroptosis and inflammation . The compound locks RIPK1 in an inactive conformation, blocking its ability to transmit pro-inflammatory and cell death signals .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor that also targets the kinase domain but has different binding properties.
GNE684: A RIPK1 inhibitor investigated for its protective effects in transplant recipients.
Uniqueness
RIP1 kinase inhibitor 9 is unique due to its specific binding affinity and ability to inhibit RIPK1 with high potency. Its distinct chemical structure allows for selective targeting of RIPK1, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C25H21N3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-3-phenyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C25H21N3O3/c1-28-22-9-5-6-10-23(22)31-15-21(25(28)30)27-24(29)17-11-12-20-18(13-17)19(14-26-20)16-7-3-2-4-8-16/h2-14,21,26H,15H2,1H3,(H,27,29)/t21-/m0/s1 |
InChI Key |
YXUKPOXQACMKOS-NRFANRHFSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=CC4=C(C=C3)NC=C4C5=CC=CC=C5 |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=CC4=C(C=C3)NC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


